molecular formula C5H9IOZn B2486940 (Tetrahydropyran-4-yl)zinc iodide, 0.5M in THF CAS No. 1350356-52-3

(Tetrahydropyran-4-yl)zinc iodide, 0.5M in THF

Cat. No.: B2486940
CAS No.: 1350356-52-3
M. Wt: 277.41
InChI Key: PKUDCPRQYLIEPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetrahydropyran-4-yl)zinc iodide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the molecular formula C5H9IOZn. It is a zinc organometallic reagent commonly used in organic synthesis. The compound is typically supplied as a solution in THF, a common solvent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Tetrahydropyran-4-yl)zinc iodide involves the reaction of tetrahydropyran-4-yl iodide with zinc in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C5H9I+ZnC5H9ZnI\text{C}_5\text{H}_9\text{I} + \text{Zn} \rightarrow \text{C}_5\text{H}_9\text{ZnI} C5​H9​I+Zn→C5​H9​ZnI

Industrial Production Methods

Industrial production of (Tetrahydropyran-4-yl)zinc iodide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydropyran-4-yl)zinc iodide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

    Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in THF at room temperature.

    Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product is typically a new carbon-carbon bond between the tetrahydropyran-4-yl group and the coupling partner .

Scientific Research Applications

(Tetrahydropyran-4-yl)zinc iodide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the formation of carbon-carbon bonds.

    Material Science: It is used in the synthesis of novel materials with specific properties.

    Biological Studies: It is utilized in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

Similar Compounds

  • (Tetrahydrofuran-2-yl)zinc iodide
  • (Tetrahydropyran-2-yl)zinc iodide
  • (Tetrahydrofuran-3-yl)zinc iodide

Uniqueness

(Tetrahydropyran-4-yl)zinc iodide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

iodozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O.HI.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAIHJCIFPDZIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[CH-]1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.